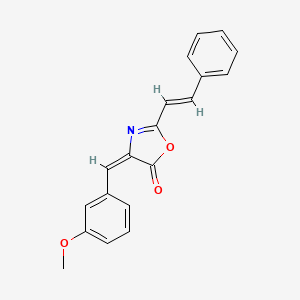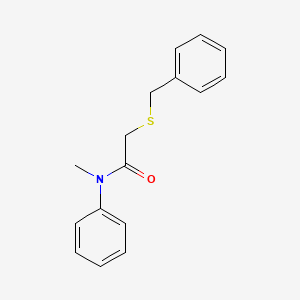![molecular formula C16H18N2O4S B5854103 2-(4-{[(4-ethylphenyl)sulfonyl]amino}phenoxy)acetamide](/img/structure/B5854103.png)
2-(4-{[(4-ethylphenyl)sulfonyl]amino}phenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-{[(4-ethylphenyl)sulfonyl]amino}phenoxy)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as ESI-09 and is a selective inhibitor of the RAC signaling pathway. The RAC pathway is involved in various cellular processes such as cell migration, adhesion, and proliferation. ESI-09 has been shown to have potential applications in cancer research, immunology, and neurobiology.
作用机制
ESI-09 works by selectively inhibiting the RAC signaling pathway. The RAC pathway is involved in various cellular processes such as cell migration, adhesion, and proliferation. By inhibiting the RAC pathway, ESI-09 can modulate these cellular processes and potentially inhibit the growth of cancer cells, modulate the immune response, and treat neurodegenerative diseases.
Biochemical and Physiological Effects
ESI-09 has been shown to have several biochemical and physiological effects. In cancer research, ESI-09 has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In immunology, ESI-09 has been shown to inhibit the activation of T cells, thereby modulating the immune response. In neurobiology, ESI-09 has been shown to have potential applications in the treatment of neurodegenerative diseases by inhibiting the aggregation of amyloid-beta peptides.
实验室实验的优点和局限性
ESI-09 has several advantages and limitations for lab experiments. One of the advantages of ESI-09 is its selectivity for the RAC pathway, which allows for targeted modulation of cellular processes. Another advantage is its potential applications in various fields of scientific research. One of the limitations of ESI-09 is its complex synthesis process, which requires expertise in organic chemistry. Another limitation is the need for further research to fully understand its potential applications and limitations.
未来方向
There are several future directions for research on ESI-09. One direction is to further investigate its potential applications in cancer research, immunology, and neurobiology. Another direction is to optimize its synthesis process to make it more accessible for research. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, research is needed to develop more selective inhibitors of the RAC pathway with potential applications in various fields of scientific research.
合成方法
The synthesis of ESI-09 involves several steps. The first step involves the reaction of 4-ethylphenylsulfonyl chloride with 4-aminophenol to form 4-{[(4-ethylphenyl)sulfonyl]amino}phenol. The second step involves the reaction of 4-{[(4-ethylphenyl)sulfonyl]amino}phenol with chloroacetyl chloride to form 2-(4-{[(4-ethylphenyl)sulfonyl]amino}phenoxy)acetamide. The synthesis of ESI-09 is a complex process that requires expertise in organic chemistry.
科学研究应用
ESI-09 has been shown to have potential applications in various fields of scientific research. In cancer research, ESI-09 has been shown to inhibit the growth of cancer cells by targeting the RAC pathway. In immunology, ESI-09 has been shown to modulate the immune response by inhibiting the activation of T cells. In neurobiology, ESI-09 has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
属性
IUPAC Name |
2-[4-[(4-ethylphenyl)sulfonylamino]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-2-12-3-9-15(10-4-12)23(20,21)18-13-5-7-14(8-6-13)22-11-16(17)19/h3-10,18H,2,11H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPKJIUPYFAULZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(4-Ethylphenyl)sulfonylamino]phenoxy]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[(5-iodo-3-methyl-2-pyridinyl)amino]carbonothioyl}acetamide](/img/structure/B5854026.png)
![N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5854029.png)

![N-(2-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5854033.png)


![2-chloro-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5854074.png)
![N-(4-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B5854079.png)

![2-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5854088.png)
![1-[2-(4-fluorophenyl)ethyl]-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5854094.png)

